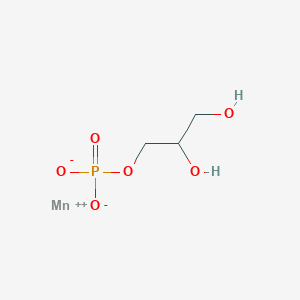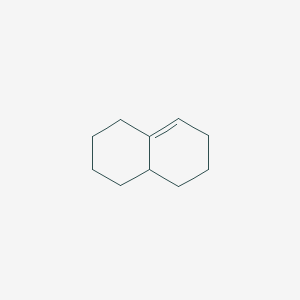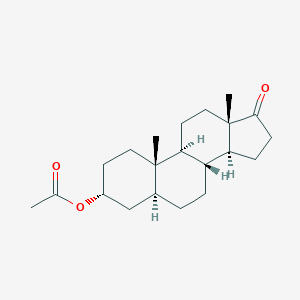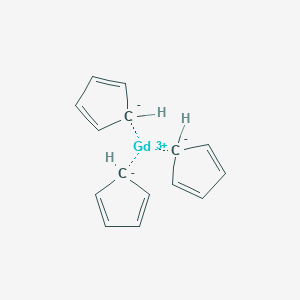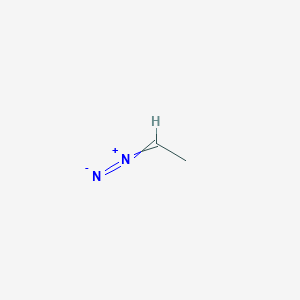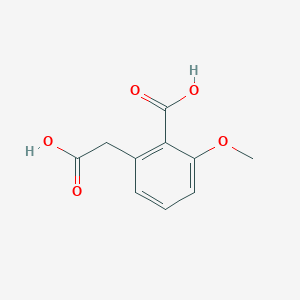![molecular formula C9H7ClO B072528 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride CAS No. 1473-47-8](/img/structure/B72528.png)
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bicyclic compounds like Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride often involves catalytic annulations and cycloalkenylation processes. For instance, catalytic annulations of Nazarov reagent and vinyl 1,2-diketones under Brønsted base catalysis have been reported for the stereodivergent synthesis of related bicyclo[3.2.1]octenes, showcasing the diversity of methods available for constructing bicyclic skeletons (Liu et al., 2020). Additionally, palladium-catalyzed cycloalkenylation has facilitated the synthesis of bicyclo[4.3.0]nonanes and related structures, highlighting the role of transition metal catalysis in synthesizing complex bicyclic compounds (Toyota et al., 2002).
Molecular Structure Analysis
The molecular structure of bicyclic compounds is critically important in determining their chemical reactivity and physical properties. For example, the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands has showcased the significance of structural features in achieving high enantioselectivity in catalytic reactions (Otomaru et al., 2005). The detailed molecular structure analysis aids in understanding the electronic and steric effects that influence the compound's reactivity and stability.
Chemical Reactions and Properties
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride participates in a variety of chemical reactions due to its unique structure. For instance, Diels-Alder reactions have been utilized for the synthesis of related bicyclo[2.2.2]octenones and octadienones, demonstrating the compound's versatility in forming new chemical bonds and structures (Lin et al., 2004). The compound's reactivity is further highlighted by its participation in cycloaddition reactions, enabling the synthesis of complex molecular architectures.
Wissenschaftliche Forschungsanwendungen
Fundamental Organic Reactions
One of the primary areas of application for Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is in studying fundamental organic reactions. For instance, this compound has been utilized in the exploration of the Cope rearrangement, a thermal rearrangement that involves a [3,3]-sigmatropic shift. It serves as a precursor or intermediate in reactions that investigate the mechanistic pathways and thermodynamics of complex organic transformations Doering & Roth, 1963.
Material Science and Polymer Chemistry
In the realm of polymer chemistry, Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride has contributed to the development of new materials. A study demonstrated its use in forming gradient copolymers through ring-opening metathesis polymerization, highlighting its role in designing polymers with tailored surface properties and thermal stability. This application showcases the compound's versatility in creating advanced materials with potential uses in various industrial and technological sectors Boadi & Sampson, 2021.
Eigenschaften
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRRANOWXWHKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629203 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |
CAS RN |
1473-47-8 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


